

Application Notes and Protocols: Ethiofencarb-sulfone as a Calibrant in Chromatographic Analysis

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Compound of Interest

Compound Name: **Ethiofencarb-sulfone**

Cat. No.: **B150163**

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Introduction

Ethiofencarb is a carbamate insecticide used to control aphids on various fruits and vegetables. [1] Its primary metabolites, Ethiofencarb-sulfoxide and **Ethiofencarb-sulfone**, are important analytes in residue analysis for food safety and environmental monitoring. [2][3] **Ethiofencarb-sulfone**, the fully oxidized metabolite, is a stable and commercially available certified reference material, making it an ideal calibrant for chromatographic methods such as Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with mass spectrometry (MS). [4] These application notes provide detailed protocols for the use of **Ethiofencarb-sulfone** as a calibrant in the quantitative analysis of pesticide residues in food matrices.

Data Presentation

The following tables summarize quantitative data for the analysis of **Ethiofencarb-sulfone** using LC-MS/MS and GC-MS. These values are indicative and may vary depending on the specific instrumentation, matrix, and experimental conditions.

Table 1: LC-MS/MS Quantitative Data for **Ethiofencarb-sulfone**

Parameter	Value	Matrix	Reference
Retention Time (min)	1.80	Not Specified	[5]
Retention Time (min)	2.98	Not Specified	[6]
Retention Time (min)	6.2	Lettuce, Pear, Dried Fruit	[7]
Limit of Quantification (LOQ) (mg/kg)	0.01	Fruit and Vegetables	[8]
Limit of Quantification (LOQ) (µg/kg)	0.06 - 1.9	Plant-based food	[9]
Limit of Detection (LOD) (µg/kg)	0.02 - 0.36	Plant-based food	[9]
Linearity (mg/kg)	Up to 0.3	Generic Matrix (Carrot)	[8]
Recovery (%)	70-120	Various Food Matrices	[10]

Table 2: GC-MS Quantitative Data for **Ethiofencarb-sulfone**

Parameter	Value	Matrix	Reference
Limit of Quantification (LOQ) (mg/kg)	0.01	Soil	[11]
Linearity (mg/kg)	Up to 0.5	Soil	[11]
Recovery (%)	70-120	Soil	[11]

Experimental Protocols

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.

Materials:

- Homogenized sample (e.g., fruit, vegetable)
- Acetonitrile (ACN)
- Water (HPLC grade)
- QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium citrate sesquihydrate)
- QuEChERS dispersive SPE (d-SPE) cleanup tube (e.g., containing MgSO₄ and Primary Secondary Amine - PSA)
- Centrifuge tubes (50 mL)
- Centrifuge

Protocol:

- Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile.
- For samples with low water content (e.g., dried fruit), add an appropriate amount of water to rehydrate the sample.
- Cap the tube and shake vigorously for 1 minute.
- Add the QuEChERS extraction salts to the tube.
- Immediately cap and shake vigorously for 1 minute.
- Centrifuge the tube at $\geq 3000 \times g$ for 5 minutes.
- Take an aliquot of the upper acetonitrile layer (supernatant) and transfer it to a d-SPE cleanup tube.
- Shake the d-SPE tube for 30 seconds.

- Centrifuge at high speed for 2 minutes.
- The resulting supernatant is the final extract, which can be used for LC-MS/MS or GC-MS analysis. For LC-MS/MS, the extract may be diluted with a suitable solvent.

LC-MS/MS Analysis Protocol

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Typical):

- Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 μ m)
- Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate
- Mobile Phase B: Methanol with 0.1% formic acid
- Flow Rate: 0.3 mL/min
- Injection Volume: 2-10 μ L
- Column Temperature: 40 °C
- Gradient Program:
 - 0-1 min: 5% B
 - 1-8 min: 5% to 95% B
 - 8-10 min: 95% B
 - 10-10.1 min: 95% to 5% B
 - 10.1-12 min: 5% B

Mass Spectrometry Conditions (Typical for **Ethiofencarb-sulfone**):

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Multiple Reaction Monitoring (MRM) Transitions:
 - Precursor Ion (m/z): 258.1
 - Product Ion 1 (m/z): 107.1 (Quantifier)
 - Product Ion 2 (m/z): 201.1 (Qualifier)
- Collision Energy: Optimized for the specific instrument.

GC-MS Analysis Protocol

Instrumentation:

- Gas Chromatograph (GC)
- Mass Spectrometer (MS) or Tandem Mass Spectrometer (MS/MS)

Chromatographic Conditions (Typical):

- Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane) (e.g., 30 m x 0.25 mm, 0.25 μ m)
- Carrier Gas: Helium at a constant flow of 1.2 mL/min
- Inlet Temperature: 250 °C
- Injection Mode: Splitless
- Injection Volume: 1 μ L
- Oven Temperature Program:
 - Initial temperature: 70 °C, hold for 2 minutes

- Ramp 1: 25 °C/min to 150 °C
- Ramp 2: 3 °C/min to 200 °C
- Ramp 3: 8 °C/min to 280 °C, hold for 10 minutes

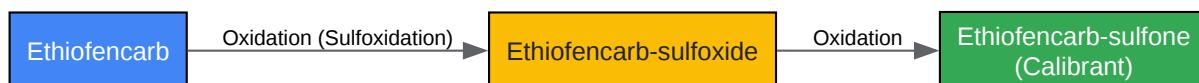
Mass Spectrometry Conditions (Typical):

- Ionization Mode: Electron Ionization (EI) at 70 eV
- Ion Source Temperature: 230 °C
- Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) if using MS/MS. Specific ions for **Ethiofencarb-sulfone** should be determined based on its mass spectrum.

Mandatory Visualization

Metabolic Pathway of Ethiofencarb

The following diagram illustrates the metabolic transformation of Ethiofencarb to **Ethiofencarb-sulfone**. This oxidative pathway is a key consideration in residue analysis.[1][2][3]

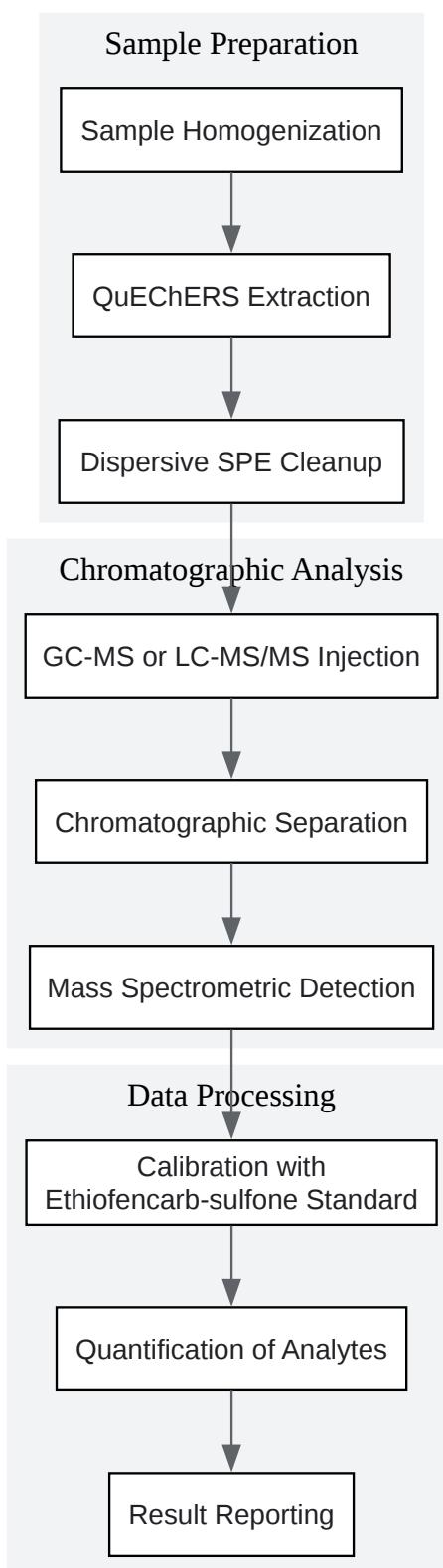


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Caption: Metabolic pathway of Ethiofencarb to **Ethiofencarb-sulfone**.

Analytical Workflow

This diagram outlines the general workflow for the analysis of pesticide residues using **Ethiofencarb-sulfone** as a calibrant.

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Caption: General analytical workflow for pesticide residue analysis.

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